molecular formula C7H8N2O2 B14115594 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione CAS No. 1150618-14-6

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione

Cat. No.: B14115594
CAS No.: 1150618-14-6
M. Wt: 152.15 g/mol
InChI Key: YHLOAUMRJFRAHR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of cyclopropylamine with a suitable diketone or diester, followed by cyclization and dehydration steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidinedione derivative, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4,6-dihydroxypyrimidine
  • 2-Cyclopropyl-4,6-dimethylpyrimidine
  • 2-Cyclopropyl-4,6-dichloropyrimidine

Uniqueness

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione may be unique in its specific substitution pattern and the resulting biological activity. Comparing its properties with similar compounds can highlight differences in reactivity, stability, and biological effects.

Biological Activity

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound belonging to the pyrimidinedione class, characterized by its unique cyclopropyl substituent and two keto groups at positions 4 and 6 of the pyrimidine ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and antiviral research.

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving cyclopropyl derivatives and pyrimidinediones. The distinct chemical structure contributes to its reactivity and potential interactions with biological targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Key Findings:

  • Inhibition of COX Enzymes: The compound's derivatives have shown potent inhibition of COX-2 activity with IC50 values comparable to celecoxib, a well-known anti-inflammatory drug. For instance, certain derivatives exhibited IC50 values around 0.04±0.01μmol0.04\pm 0.01\,\mu \text{mol} against COX-2 .
  • Structure-Activity Relationship (SAR): Modifications to the pyrimidinedione core can enhance pharmacological properties. Electron-releasing substituents have been linked to increased anti-inflammatory activity .

Antiviral Activity

In addition to its anti-inflammatory effects, this compound has shown promise as an antiviral agent.

Key Findings:

  • Inhibition of HIV: Studies have demonstrated that certain analogs of pyrimidinedione exhibit subnanomolar antiviral activity against HIV-1 and HIV-2. The mechanism involves inhibiting virus entry and reverse transcription .
  • Dual Mechanism of Action: Some derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), expanding their therapeutic potential against multiple strains of HIV .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound and their unique features:

Compound NameDescriptionUnique Features
5-Chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedioneContains a chlorine atom and a pyridine ringEnhanced pharmacological profile due to additional aromaticity
2-Methyl-4,6(1H,5H)-pyrimidinedioneMethyl group at position 2Increased lipophilicity may affect bioavailability
4-Amino-2-cyclopropyl-6-methylpyrimidineContains an amino group at position 4Potentially enhanced activity against specific targets

Case Studies

Several studies illustrate the biological activity of this compound:

  • Anti-inflammatory Studies: In vivo experiments using carrageenan-induced paw edema models demonstrated that derivatives significantly reduced inflammation compared to standard treatments like diclofenac sodium .
  • Antiviral Efficacy: A study evaluating a series of pyrimidinedione analogs found that modifications at specific positions resulted in enhanced antiviral activity against HIV strains .

Properties

CAS No.

1150618-14-6

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-cyclopropyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h4H,1-3H2,(H,8,9,10,11)

InChI Key

YHLOAUMRJFRAHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=O)CC(=O)N2

Origin of Product

United States

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